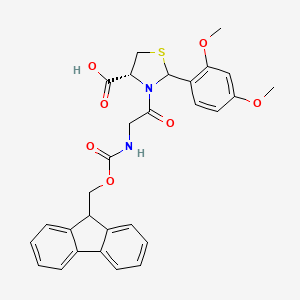

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

Description

Evolution of Synthetic Peptide Design Strategies

The synthesis of peptides has undergone a significant evolution since the early 20th century. Initial efforts in solution-phase synthesis were laborious and limited the size of peptides that could be assembled. publish.csiro.au A revolutionary breakthrough was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, a technology that dramatically simplified the process and enabled the creation of longer and more complex peptide chains. publish.csiro.aulgcstandards.comrsc.org SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, allowing for easy removal of excess reagents and by-products through simple washing steps. lgcstandards.comrsc.org

Further refinement of SPPS led to the development of two primary strategies based on the type of protecting group used for the N-terminus of the amino acids: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethoxycarbonyl) strategies. americanpeptidesociety.org While the Boc strategy utilizes acid-labile protecting groups, the Fmoc strategy, developed in the late 1970s, employs a base-labile Fmoc group. lgcstandards.comamericanpeptidesociety.org The mild conditions required for Fmoc group removal have made it the predominant method in modern peptide synthesis, as it is compatible with a wider range of sensitive amino acids and complex sequences. publish.csiro.auamericanpeptidesociety.org Contemporary strategies increasingly focus on creating peptides with enhanced therapeutic properties by incorporating non-natural amino acids, cyclizing the peptide backbone, and using computational design to predict and refine peptide structures for specific functions. mdpi.comunits.itproteogenix.science

Significance of Conformational Constraints in Peptide Research

Natural linear peptides often exist as a flexible ensemble of different conformations in solution. nih.gov This flexibility can be a major drawback for therapeutic applications, as it often leads to reduced binding affinity to biological targets, lack of receptor selectivity, and increased susceptibility to degradation by proteases. nih.govresearchgate.netbiosynth.com The entropic cost of forcing a flexible peptide into the specific, rigid conformation required for receptor binding is high, which weakens the interaction. nih.gov

Overview of Pseudoproline (ΨPro) Derivatives in Peptidomimetics

Pseudoproline (ΨPro) dipeptides are specialized building blocks used in Fmoc-based SPPS to address challenges associated with the synthesis of difficult peptide sequences. chempep.comwikipedia.org These sequences, particularly those that are long, hydrophobic, or prone to aggregation, can form stable secondary structures (like β-sheets) on the solid support. chempep.comsigmaaldrich.com This aggregation can hinder subsequent coupling and deprotection steps, leading to low yields and failed syntheses. wikipedia.orgsigmaaldrich.com

First introduced by Mutter and coworkers, pseudoprolines are formed by reacting the side chain of a serine (Ser), threonine (Thr), or cysteine (Cys) residue with an aldehyde or ketone. chempep.comwikipedia.org This reaction creates a temporary, proline-like oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring. chempep.comiris-biotech.de The key advantages of incorporating a pseudoproline are:

Structure Disruption : The cyclic structure of the pseudoproline introduces a "kink" into the peptide backbone, similar to a natural proline residue. This kink favors a cis-amide bond conformation with the preceding amino acid, which effectively disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and aggregation. chempep.comiris-biotech.de

Traceless Nature : The pseudoproline ring is a temporary modification. It is stable throughout the Fmoc synthesis process but is readily cleaved under standard final cleavage conditions (e.g., with trifluoroacetic acid, TFA), regenerating the native Ser, Thr, or Cys residue in the final peptide. sigmaaldrich.comiris-biotech.desigmaaldrich.com

These attributes make pseudoproline dipeptides a powerful tool, often enabling the successful synthesis of peptides that would otherwise be inaccessible. wikipedia.orgsigmaaldrich.com

Nomenclature and Structural Rationale of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH

Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH is a highly specialized dipeptide building block designed for use in Fmoc-SPPS. Its name precisely describes its chemical components, each serving a distinct and critical function in the synthesis of complex peptides.

| Component | Description |

| Fmoc | 9-fluorenylmethoxycarbonyl, a base-labile protecting group for the N-terminal amine. |

| Gly | Glycine, the first amino acid in the dipeptide unit. |

| Cys(...) | Cysteine, the second amino acid, whose side chain is modified. |

| Ψ(Dmp,H)pro | The pseudoproline (ΨPro) modification on the cysteine residue. |

| -OH | The free carboxylic acid group, which will be activated for coupling to the next amino acid in the peptide chain. |

Table 1. Breakdown of the IUPAC name for Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH.

Deconvolution of the Pseudoproline Moiety: Ψ(Dmp,H)pro

The core of this compound's unique functionality lies in its pseudoproline structure, denoted as Ψ(Dmp,H)pro . This specific moiety is a cysteine-derived thiazolidine.

Cysteine Origin : The base structure is derived from the amino acid L-cysteine.

Thiazolidine Ring : The ring is formed via the condensation of the cysteine's backbone nitrogen and its side-chain thiol (-SH) group with an aldehyde. This forms a five-membered thiazolidine ring, a sulfur-containing analog of the oxazolidine rings formed from serine or threonine. chempep.comwikipedia.org

Substituents (Dmp, H) : The notation (Dmp,H) describes the substituents on the carbon atom at position 2 of the thiazolidine ring. This carbon originates from the aldehyde used in the condensation reaction.

Dmp : Stands for 2,4-dimethoxyphenyl . This group comes from using 2,4-dimethoxybenzaldehyde (B23906) in the ring-forming reaction. merckmillipore.com

H : Represents a hydrogen atom, the second substituent on the aldehyde carbon.

The resulting structure, a 2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, acts as a proline mimic. iris-biotech.de Cysteine-based pseudoprolines like this are particularly valuable as they are effective at inhibiting aggregation and have been shown to maintain excellent chiral stability, reducing the risk of racemization during coupling reactions. merckmillipore.com The dimethoxyphenyl group confers specific properties to the building block, and the entire thiazolidine ring is designed to be cleaved with standard TFA treatment at the end of the synthesis, restoring the original cysteine residue. sigmaaldrich.comshigematsu-bio.com

Contextualizing the Gly-Cys Dipeptide Segment

This building block is supplied as a dipeptide, Gly-Cys , rather than a single modified cysteine amino acid. This is a deliberate and crucial design feature of pseudoproline chemistry. The nitrogen atom within the thiazolidine ring is sterically hindered and less nucleophilic than a standard N-terminal amine. wikipedia.orgsigmaaldrich.com Consequently, coupling an amino acid onto a pseudoproline residue is often inefficient and results in low yields. wikipedia.org

By providing the unit as Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH , the difficult coupling step is circumvented. The researcher incorporates the entire dipeptide in a single, efficient coupling step during SPPS. sigmaaldrich.com The Glycine-Cysteine (Gly-Cys) sequence itself is a common motif in bioactive peptides. nih.gov Glycine, the simplest amino acid, provides maximal conformational flexibility, while cysteine's thiol group is a key site for forming disulfide bridges, which are critical for the structure and stability of many proteins and peptides. chemimpex.com

Role of the Fmoc Protecting Group in Synthesis Protocols

The Fmoc (9-fluorenylmethoxycarbonyl) group is the cornerstone of the most widely used strategy in modern solid-phase peptide synthesis. lgcstandards.comamericanpeptidesociety.org It serves as a temporary protecting group for the α-amino group of the dipeptide. ontosight.ai Its key features and role in synthesis are:

Acid Stability : The Fmoc group is completely stable to the mild acidic conditions used to cleave some side-chain protecting groups and is also stable to the final, stronger acid cleavage from the resin (typically with TFA). publish.csiro.auwikipedia.org

Base Lability : It is selectively and rapidly removed by treatment with a weak organic base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonal cleavage chemistry is what allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the peptide's linkage to the resin. wikipedia.org

UV-Monitoring : The fluorenyl group is highly chromophoric, absorbing strongly in the UV spectrum. The dibenzofulvene byproduct released during deprotection can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction's completion. wikipedia.org

In the context of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH , the Fmoc group allows this specialized dipeptide to be incorporated seamlessly into a standard Fmoc-SPPS workflow, enabling the controlled, stepwise elongation of the peptide chain. lgcstandards.comsigmaaldrich.com

Compound Information Table

| Property | Value | Source(s) |

| Full Chemical Name | (S)-3-(N-(9-Fluorenylmethyloxycarbonyl)-glycyl)-2-(2,4-dimethoxphenyl)thiazolidine-4-carboxylic acid | iris-biotech.de |

| Synonyms | Fmoc-Gly-Cys(Y(Dmp,H)pro)-OH | chemimpex.com |

| Molecular Formula | C₂₉H₂₈N₂O₇S | chemimpex.combioscience.co.uk |

| Molecular Weight | 548.61 - 548.62 g/mol | chemimpex.combioscience.co.ukbiosynth.comwuxiapptec.com |

| CAS Number | 1926163-05-4 | chemimpex.combioscience.co.ukwuxiapptec.com |

| Appearance | White to slight yellow to beige powder | chemimpex.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | sigmaaldrich.com |

Table 2. Key properties and identifiers for this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H28N2O7S |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34)/t24-,27?/m0/s1 |

InChI Key |

JXNQHEPNNPDLEP-BXXZMZEQSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2N([C@@H](CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH Incorporation

The incorporation of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH into a growing peptide chain follows the general principles of Fmoc/tBu (tert-butyl) solid-phase peptide synthesis. nih.gov This strategy relies on the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups, typically tBu, for side-chain protection.

Compatibility with Standard Fmoc/tBu Chemistry

Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH is fully compatible with the orthogonal protection scheme of Fmoc/tBu chemistry. The Fmoc group is readily cleaved under standard conditions, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose the N-terminal amine for the subsequent coupling step. uci.edu

The key feature of this dipeptide is the 2,4-dimethoxyphenyl-thiazolidine ring, which serves as a temporary protecting group for the cysteine thiol and introduces a "kink" in the peptide backbone, disrupting secondary structure formation and preventing aggregation. nih.govchempep.com This thiazolidine (B150603) ring is stable to the basic conditions used for Fmoc deprotection but is cleaved under the strongly acidic conditions of the final cleavage from the resin, typically with trifluoroacetic acid (TFA). nih.govpeptide.com This cleavage regenerates the native cysteine residue in the final peptide. nih.gov

Optimization of Coupling Reagents and Conditions

The choice of coupling reagents and conditions is critical for efficient incorporation of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH and for minimizing side reactions. Due to the steric hindrance of the pseudoproline moiety, robust activation methods are generally employed.

Commonly used coupling reagents for pseudoproline dipeptides include aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), as well as phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). cusabio.compeptide.com These are typically used in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).

Carbodiimide-based methods, such as the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, are also effective and can offer advantages in reducing epimerization.

Table 1: Recommended Coupling Reagents for Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH Incorporation

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time |

| HBTU | HOBt (optional) | DIPEA | DMF | 1-2 hours |

| PyBOP | None | DIPEA | DMF | 1-2 hours |

| DIC | HOBt or Oxyma Pure | None/DIPEA | DMF/DCM | 1-4 hours |

This table is a representation of common coupling conditions and may require optimization based on the specific peptide sequence.

Strategies for Minimizing Epimerization and Side Reactions During Incorporation

A significant challenge in the synthesis of cysteine-containing peptides is the risk of epimerization at the Cα-carbon, particularly during the activation and coupling steps. nih.gov The use of pseudoproline dipeptides like Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH has been shown to substantially reduce the rate of epimerization compared to standard Fmoc-Cys(Trt)-OH. nih.gov

The mechanism of epimerization often involves the formation of an oxazolone intermediate, which is facilitated by strong bases. mdpi.com The rigid thiazolidine ring of the pseudoproline dipeptide disfavors the formation of this intermediate, thus preserving the stereochemical integrity of the cysteine residue.

Table 2: Comparative Epimerization of Cysteine Derivatives During Coupling

| Cysteine Derivative | Coupling Conditions | % D-Cys Epimer | Reference |

| Fmoc-Cys(Trt)-OH | TBTU/DIPEA | 3.7% | nih.gov |

| Fmoc-Lys(Boc)-Cys(ΨDmp,Hpro)-OH | TBTU/DIPEA | 0.4% | nih.gov |

Data presented is for a model peptide and illustrates the significant reduction in epimerization when using a cysteine-based pseudoproline dipeptide.

To further minimize epimerization, the following strategies are recommended:

Use of Additives: The addition of HOBt or Oxyma Pure to carbodiimide-mediated couplings can suppress epimerization.

Base Selection: In aminium/uronium salt-based couplings, the choice and amount of base can influence epimerization rates. Using a hindered base or a weaker base can be beneficial.

Pre-activation Time: Minimizing the pre-activation time of the carboxylic acid can reduce the opportunity for epimerization to occur.

Coupling Reagent Choice: Reagents like DIC/HOBt are generally considered to be "low-racemization" coupling conditions. mdpi.com

Synthesis of the Cys(Ψ(Dmp,H)pro) Building Block

The synthesis of the Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH dipeptide begins with the preparation of the core Cys(Ψ(Dmp,H)pro) building block. This involves the formation of the characteristic thiazolidine ring system.

Precursor Synthesis and Derivatization

The primary precursors for the synthesis of the Cys(Ψ(Dmp,H)pro) moiety are L-cysteine and 2,4-dimethoxybenzaldehyde (B23906). The synthesis can be conceptualized in the following steps, although the exact industrial process may vary:

Protection of Cysteine: To avoid side reactions, the carboxyl group of L-cysteine is often protected, for instance, as a methyl or ethyl ester. The amino group will later be coupled with Fmoc-protected glycine.

Thiazolidine Ring Formation: The protected cysteine is then reacted with 2,4-dimethoxybenzaldehyde.

Formation of the 2,4-Dimethoxyphenyl-Thiazolidine Ring System

The formation of the thiazolidine ring is a condensation reaction between the thiol group and the amino group of cysteine with the aldehyde group of 2,4-dimethoxybenzaldehyde. This reaction is typically carried out in a suitable organic solvent. The reaction proceeds via the formation of a hemithioacetal followed by cyclization and dehydration to yield the stable thiazolidine ring.

A plausible synthetic route would be:

L-cysteine methyl ester hydrochloride is dissolved in a solvent such as methanol.

An equivalent of a non-nucleophilic base, like triethylamine, is added to neutralize the hydrochloride salt.

2,4-dimethoxybenzaldehyde is added to the solution.

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

The resulting Cys(Ψ(Dmp,H)pro)-OMe is then isolated and purified.

Following the formation of the Cys(Ψ(Dmp,H)pro) building block (as its ester), the synthesis of the final dipeptide, Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH, would proceed by:

Coupling of Fmoc-glycine to the secondary amine of the Cys(Ψ(Dmp,H)pro)-OMe using standard peptide coupling reagents.

Saponification of the methyl ester to yield the free carboxylic acid, resulting in the final product.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final specialized dipeptide.

Scalability Considerations for Research Applications

The design of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH as a pre-formed dipeptide is inherently advantageous for scaling up peptide synthesis for research purposes, including the preparation of long or complex peptides. wikipedia.orgmerckmillipore.com The primary challenges in synthesizing difficult sequences are poor solvation and inter-chain aggregation on the solid support, leading to incomplete reactions and low yields. chempep.com The incorporation of the Cys(Ψ(Dmp,H)pro) moiety effectively mitigates these issues.

Furthermore, the use of a pre-formed dipeptide circumvents the notoriously difficult and low-yield coupling of an amino acid to the sterically hindered nitrogen of a pseudoproline residue. wikipedia.orgbachem.com This makes the synthetic process more robust and amenable to automated solid-phase peptide synthesis (SPPS) protocols, which are central to producing peptides on a larger scale for extensive research applications.

| Factor | Contribution to Scalability | Mechanism |

|---|---|---|

| Aggregation Disruption | Increases yield and purity, reducing failed sequences. | Induces a 'kink' in the peptide backbone, preventing β-sheet formation. chempep.com |

| Enhanced Solvation | Improves reaction kinetics and coupling efficiency. | The disrupted structure allows better penetration of solvents and reagents. chempep.com |

| Pre-formed Dipeptide | Ensures high coupling efficiency and reproducibility. | Avoids difficult coupling to the sterically hindered pseudoproline nitrogen. wikipedia.orgbachem.com |

| Automation Compatibility | Enables higher throughput and larger scale synthesis. | Integrates seamlessly into standard Fmoc-SPPS protocols. merckmillipore.com |

Post-Synthetic Modifications and Functionalization

Following the successful synthesis of a peptide incorporating Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH, the resulting polypeptide can undergo a variety of modifications. The key event is the post-synthetic ring-opening of the pseudoproline, which unmasks a native cysteine residue, making its reactive thiol group available for further functionalization.

In peptide synthesis, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others. nih.gov The Cys(Ψ(Dmp,H)pro) moiety functions as a cysteine protecting group that is stable under the basic conditions (e.g., piperidine in DMF) used to remove the N-terminal Fmoc group during chain elongation. It is, however, labile to strong acids like trifluoroacetic acid (TFA), which are typically used for the final cleavage of the peptide from the resin and removal of other acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt). chempep.comnih.gov

This compatibility with the standard Fmoc/tBu strategy allows for the implementation of further orthogonal protecting groups for specific applications. For instance, if another cysteine residue in the peptide is protected with a 4-methoxytrityl (Mmt) group, the Mmt group can be selectively removed on-resin using a dilute acid solution (e.g., 1-3% TFA in DCM) while the Cys(Ψ(Dmp,H)pro) ring and other tBu-based groups remain intact. sigmaaldrich.compeptide.com This allows for selective modification of the Mmt-deprotected cysteine before the final global deprotection. Similarly, the thiazolidine ring is reported to be stable to conditions required for removing allyl-based protecting groups, suggesting another potential orthogonal pairing. rsc.org

| Protecting Group | Typical Cleavage Condition | Orthogonality with Cys(Ψ(Dmp,H)pro) |

|---|---|---|

| Fmoc (N-α-amino) | 20% Piperidine in DMF | Yes, Cys(Ψ(Dmp,H)pro) is base-stable. |

| Boc, tBu, Trt (Side-chain) | 95% TFA | No, removed concurrently with Cys(Ψ(Dmp,H)pro). |

| Mmt (Side-chain Cys) | 1-3% TFA in DCM | Yes, allows for selective deprotection before final cleavage. sigmaaldrich.com |

| ivDde (Side-chain Lys/Orn) | 2% Hydrazine in DMF | Yes, allows for selective deprotection under non-acidic conditions. |

| Alloc (N-α-amino or Side-chain) | Pd(0) / PhSiH₃ | Yes, Cys(Ψ(Dmp,H)pro) is stable to Palladium(0). rsc.org |

The primary utility of incorporating a cysteine residue is to provide a unique chemical handle for site-specific modification. Cysteine's thiol group is highly nucleophilic and relatively rare in proteins, making it an ideal target for bioconjugation. nih.gov After the peptide is cleaved from the resin and the Cys(Ψ(Dmp,H)pro) ring is opened to reveal the free thiol, the purified peptide can be subjected to various labeling techniques.

Common strategies for labeling cysteine residues include:

Michael Addition: Reaction with maleimides is one of the most prevalent methods for labeling cysteines with fluorophores, biotin (B1667282), or other probes. rsc.org

Nucleophilic Substitution: Thiol-reactive reagents such as iodoacetamides or bromoacetamides readily react with the cysteine sulfhydryl group to form a stable thioether bond. nih.gov

Disulfide Exchange: The thiol can react with other disulfide-containing molecules to form a new, mixed disulfide bond, a technique often used for attaching drugs or for protein-protein conjugation.

The process typically involves synthesizing the full peptide, performing the global deprotection and cleavage, purifying the peptide via HPLC, and then reacting the peptide in solution with the desired labeling reagent under controlled pH conditions.

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides synthesized with Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH, this step also triggers the acid-catalyzed hydrolysis of the thiazolidine ring, regenerating the native Gly-Cys sequence.

This process is typically accomplished by treating the peptide-resin with a cleavage cocktail predominantly composed of TFA. thermofisher.com Common cocktails include Reagent K (TFA/phenol/water/thioanisole/EDT) or a simpler mixture such as TFA/triisopropylsilane (B1312306) (TIS)/water (95:2.5:2.5). nih.govpeptide.com The scavengers (TIS, water, etc.) are crucial for quenching reactive cationic species generated during deprotection, thereby preventing side reactions such as the alkylation of the newly exposed and highly nucleophilic cysteine thiol. researchgate.net

Historically, thiazolidine-based pseudoprolines were considered highly stable to acid, with early reports citing deprotection times of over 30 hours. nih.govacs.org However, more recent studies have demonstrated that for many linear peptides, complete ring-opening can be achieved in a much shorter timeframe, typically 1 to 6 hours, which is comparable to the deprotection of oxazolidine (B1195125) (Ser/Thr-derived) pseudoprolines. rsc.orgnih.govnih.gov The exact time required is highly sequence-dependent. nih.gov For the Cys(Ψ(Dmp,H)pro) derivative, cleavage with 80-95% TFA is generally effective. iris-biotech.depeptart.ch

Comparative Analysis of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH Synthesis with Other ΨPro Analogues

The effectiveness of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH can be best understood by comparing it to other pseudoproline analogues and conventional cysteine protecting groups.

vs. Oxazolidine (Ser/Thr) Analogues: The fundamental principle of disrupting aggregation via a cis-amide bond is shared between thiazolidine (Cys-derived) and oxazolidine (Ser/Thr-derived) pseudoprolines. bachem.com While thiazolidines were once thought to be significantly more acid-stable, recent findings show their cleavage times can be comparable in many cases, increasing their utility. nih.govacs.org The choice between them is therefore primarily dictated by the desired amino acid (Cys vs. Ser/Thr) in the final peptide sequence.

vs. Unsubstituted Cys-Pseudoproline Analogues: The 2,2-dimethyl substitution on the thiazolidine ring is a critical feature. These methyl groups provide the steric hindrance necessary to strongly favor the cis conformation of the preceding amide bond, which is the key to breaking secondary structures. chempep.com Unsubstituted or mono-substituted analogues are less effective at inducing this conformation and are therefore less potent as aggregation disruptors.

vs. Standard Cysteine Protecting Groups (e.g., Fmoc-Cys(Trt)-OH): Standard protecting groups like Trityl (Trt) or Acetamidomethyl (Acm) effectively protect the cysteine thiol during synthesis but offer no benefit in overcoming aggregation. nih.gov In difficult sequences, this can lead to synthesis failure where a pseudoproline would succeed. merckmillipore.com Furthermore, Fmoc-Cys(Trt)-OH is particularly susceptible to racemization (loss of chiral integrity) during the coupling step. merckmillipore.commerckmillipore.com In contrast, the rigid ring structure of Cys(Ψ(Dmp,H)pro) provides excellent protection against racemization, leading to a chirally purer final product. merckmillipore.com

| Compound / Analogue | Key Feature | Advantage in Synthesis | Primary Limitation |

|---|---|---|---|

| Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH | Dimethylthiazolidine ring | Dual function: thiol protection and potent aggregation disruption; high chiral stability. merckmillipore.com | Requires acid cleavage; deprotection rate can be sequence-dependent. nih.gov |

| Fmoc-Xaa-Ser/Thr(Ψ(Me,Me)pro)-OH | Dimethyloxazolidine ring | Potent aggregation disruption for Ser/Thr-containing peptides. | Historically considered more acid-labile than thiazolidines. bachem.com |

| Fmoc-Gly-Cys(Ψ(H,H)pro)-OH | Unsubstituted thiazolidine | Provides thiol protection. | Weak inducer of cis-amide bond; less effective at preventing aggregation. |

| Fmoc-Gly-Cys(Trt)-OH | Trityl protecting group | Standard, widely used thiol protection. | No anti-aggregation properties; prone to racemization during coupling. merckmillipore.commerckmillipore.com |

Conformational and Topological Implications in Peptide Structures

Induction and Stabilization of Defined Secondary Structures

The incorporation of Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH into a growing peptide chain has profound effects on its local conformation, primarily through the induction of a cis-amide bond and its subsequent influence on the propensity to form helices, turns, and β-sheets.

Influence on Cis-Amide Bond Formation and Proline Mimicry

The defining characteristic of pseudoproline dipeptides, including this compound, is their strong preference for a cis-amide bond conformation at the preceding peptide linkage (the Gly-Cys(Ψ) bond in this case). acs.orgnih.govchempep.com This is in stark contrast to the typical trans conformation favored by most other amino acid residues. The thiazolidine (B150603) ring, formed by the cyclization of the cysteine side chain with a dimethoxyphenyl (Dmp) group, sterically favors the cis arrangement. chempep.com

This proline-like behavior is crucial for disrupting the formation of undesirable secondary structures, such as β-sheet aggregation, which can hamper peptide synthesis and reduce the solubility of the final product. acs.org Computational studies on N-acetyl-N'-methylamides of thiazolidine residues (Ac-Thz-NHMe), which serve as a model for this system, indicate that as solvent polarity increases, the cis population also increases. nih.gov This suggests that the local environment can further modulate the conformational equilibrium.

The ability to introduce a stable cis-amide bond at a specific position allows for a degree of control over the peptide backbone's trajectory, a feature often exploited in the design of peptidomimetics and bioactive peptides. nih.gov

Effects on Helical, Turn, and β-Sheet Propensities

The enforced cis-amide bond induced by this compound acts as a potent disruptor of regular secondary structures. The kink introduced into the peptide backbone effectively breaks the hydrogen-bonding patterns required for the formation of stable α-helices and β-sheets. acs.orgnih.gov This structure-breaking capability is a key advantage during solid-phase peptide synthesis (SPPS), as it helps to prevent the on-resin aggregation that is often associated with β-sheet formation in "difficult" sequences. merckmillipore.com

Conversely, the same conformational constraint that disrupts helices and sheets can promote the formation of β-turns. By forcing a bend in the peptide chain, pseudoproline dipeptides can act as turn inducers, pre-organizing the peptide for cyclization or for adopting specific folded conformations. acs.org This has been particularly noted in the context of enhancing the efficiency of peptide macrocyclization, where the proximity of the peptide termini is crucial. nih.gov

Impact on Peptide Backbone Flexibility and Global Conformation

Stereochemical Control and Diastereomeric Purity

The synthesis of this compound involves the condensation of Fmoc-glycine with the cysteine-derived thiazolidine. The stereochemistry of the cysteine residue is crucial for the final conformation of the dipeptide and its subsequent effects on the peptide chain. The use of L-cysteine in the synthesis ensures the formation of the (4R)-thiazolidinecarboxylic acid derivative. chempep.com Maintaining high diastereomeric purity during the synthesis is essential, as the presence of diastereomers could lead to a heterogeneous mixture of peptide conformations, complicating structural analysis and potentially affecting biological activity. The synthesis of pseudoproline dipeptides is designed to proceed with high stereochemical integrity, although detailed quantitative analysis of the diastereomeric purity of this specific compound is not widely published.

Mechanistic Investigations of Conformational Dynamics

The conformational dynamics of peptides containing pseudoprolines are influenced by the energy barrier to cis-trans isomerization around the peptide bond preceding the thiazolidine ring. Computational studies on model thiazolidine dipeptides have shown that the rotational barriers for cis-trans isomerization are lower than those for proline itself. nih.gov This suggests that while the cis conformation is favored, the peptide bond may still retain a degree of dynamic flexibility.

The solvent environment also plays a critical role in the conformational equilibrium. As mentioned earlier, increasing solvent polarity tends to favor the cis conformation. nih.gov This implies that the conformational landscape of a peptide containing this compound can be sensitive to its environment, a factor that could be relevant for its biological function.

Spectroscopic Techniques for Conformational Elucidation (e.g., Circular Dichroism, NMR Spectroscopy)

Spectroscopic techniques are invaluable for investigating the solution-phase conformation of peptides. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For peptides containing pseudoproline dipeptides, NMR is instrumental in studying the cis-trans isomerization of the amide bond preceding the thiazolidine ring. The incorporation of a Cys(ΨPro) moiety is known to favor the cis conformation of this amide bond, a feature that is readily quantifiable by NMR. chempep.com

Key NMR parameters for analyzing the conformation of peptides with this compound would include:

Chemical Shifts: The chemical shifts of the α-protons (Hα) of the Gly and Cys residues, as well as the amide protons (NH), are sensitive to the local conformation.

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY spectra can provide distance restraints between protons, helping to define the peptide's three-dimensional structure. For instance, a strong NOE between the Hα of the Gly residue and the protons of the thiazolidine ring would confirm a cis amide bond.

Coupling Constants: 3JHNα coupling constants can provide information about the backbone dihedral angle φ.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can indicate their involvement in intramolecular hydrogen bonds.

While specific NMR data for this compound is not published, studies on similar thiazolidine-containing dipeptides have shown the presence of both cis and trans conformers in solution, with the ratio being solvent-dependent. nih.gov

Table 1: Representative 1H NMR Chemical Shift Ranges for Proline and Pseudoproline-Containing Peptides Data is illustrative and based on general knowledge of peptide NMR. Specific values for the target compound may vary.

| Proton | Proline (trans) | Proline (cis) | Pseudoproline (cis favored) |

|---|---|---|---|

| Gly Hα | ~3.9 ppm | ~4.1 ppm | Expected to be distinct from trans |

| Cys Hα | ~4.5 ppm | ~4.6 ppm | Shift influenced by ring and Dmp |

| Gly NH | ~8.3 ppm | ~8.1 ppm | Shift influenced by local environment |

X-ray Crystallography Studies of Incorporating Peptides

X-ray crystallography provides unambiguous, high-resolution structural information of molecules in the solid state. To date, a crystal structure of a peptide containing the specific this compound unit has not been reported in the Cambridge Structural Database. However, crystallographic studies of other peptides incorporating thiazolidine rings or other pseudoproline derivatives have provided valuable insights into their conformational effects.

These studies have confirmed that pseudoprolines induce a kink in the peptide backbone. researchgate.net The thiazolidine ring itself can adopt different puckered conformations, which influences the local geometry. A crystal structure would definitively establish the preferred amide bond conformation (cis or trans) in the solid state, the pucker of the thiazolidine ring, and the orientation of the 2,4-dimethoxyphenyl group. Furthermore, it would reveal the intermolecular interactions and packing arrangements in the crystal lattice. Studies on related dipeptide compounds have shown that both cis and trans conformations around the peptide bond preceding the thiazolidine ring can be observed in the solid state, depending on the specific molecule and crystal packing forces. nih.gov

Table 2: Illustrative Crystallographic Parameters for a Hypothetical Peptide Containing a Thiazolidine Ring This data is hypothetical and serves as an example of what would be determined from an X-ray crystallography study.

| Parameter | Value |

|---|---|

| Space Group | P212121 |

| Unit Cell Dimensions (Å) | a = 10.5, b = 15.2, c = 25.8 |

| Resolution (Å) | 1.2 |

| R-factor | 0.045 |

| Amide Bond Conformation | cis |

| Thiazolidine Ring Pucker | Envelope |

Theoretical and Computational Modeling of Conformational Landscapes

In the absence of extensive experimental data, theoretical and computational methods are crucial for predicting and understanding the conformational preferences of peptides containing this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of a peptide in solution by simulating the atomic motions over time. nih.govnih.gov An MD simulation of a peptide containing this compound in a solvent like water or dimethylformamide would allow for the exploration of:

The relative populations of cis and trans isomers of the Gly-Cys(ΨPro) amide bond.

The accessible puckering states of the thiazolidine ring.

The conformational flexibility of the peptide backbone and the side chains.

The solvent accessibility of different parts of the molecule.

The potential for intramolecular hydrogen bonding.

Density Functional Theory (DFT) Calculations on Local Geometry

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com DFT calculations can be employed to investigate the local geometry and energetics of the Cys(Psi(Dmp,H)pro) moiety with high accuracy. These calculations can determine:

The preferred puckering conformation of the thiazolidine ring.

The rotational barrier around the Cα-Cβ bond of the cysteine residue.

The energetic preference for the cis versus trans conformation of the preceding amide bond.

The influence of the 2,4-dimethoxyphenyl group on the electronic properties and conformation of the thiazolidine ring.

DFT calculations on model systems can provide valuable parameters for refining the force fields used in molecular dynamics simulations, leading to more accurate predictions of the peptide's conformational behavior.

Table 3: Hypothetical Relative Energies of Thiazolidine Ring Puckers from DFT Calculations This data is illustrative and represents the type of information that can be obtained from DFT studies.

| Ring Conformation | Relative Energy (kcal/mol) |

|---|---|

| Envelope (S-endo) | 0.0 |

| Twist | 1.2 |

| Envelope (C-endo) | 2.5 |

Computational Prediction of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com While there are no specific QSAR studies reported for peptides containing this compound, computational methods can be used to predict how the conformational properties induced by this modification might influence biological activity.

By incorporating a pseudoproline, the peptide is pre-organized into a specific conformation. This can have several consequences for its interaction with a biological target:

Enhanced Binding Affinity: If the induced conformation mimics the bioactive conformation, the entropic penalty upon binding is reduced, potentially leading to higher affinity.

Altered Selectivity: The constrained conformation may favor binding to one receptor subtype over another.

Improved Metabolic Stability: The modified backbone may be less susceptible to enzymatic degradation.

Computational docking studies could be performed to predict how a peptide containing this pseudoproline might bind to a specific protein target. The results from MD simulations and DFT calculations can provide the necessary conformational information to perform more accurate docking and to develop predictive QSAR models for designing novel peptide-based therapeutics.

Utility As a Strategic Building Block in Advanced Biochemical and Peptide Research

Enhancement of Peptide Solubility and Prevention of Aggregation

A significant hurdle in solid-phase peptide synthesis (SPPS) is the tendency of growing peptide chains to aggregate, leading to incomplete reactions and low yields. Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH is designed to mitigate these issues, thereby improving the efficiency and success rate of complex peptide synthesis.

The utility of cysteine-based pseudoproline dipeptides like this compound is particularly evident in the synthesis of peptides known for their high propensity to aggregate. These include amyloidogenic peptides, which are associated with various diseases, and other hydrophobic sequences that are notoriously difficult to synthesize using standard SPPS protocols.

Research has demonstrated the successful application of pseudoproline dipeptides in the synthesis of highly challenging peptide sequences. For instance, the incorporation of pseudoproline derivatives has enabled the efficient synthesis of human Islet Amyloid Polypeptide (hIAPP or amylin), a 37-residue peptide that readily forms amyloid fibrils and is implicated in type 2 diabetes. nih.gov Standard Fmoc-SPPS of hIAPP often results in very low yields of the desired product due to severe aggregation. However, the introduction of pseudoproline-containing dipeptides disrupts this aggregation, facilitating a much more efficient synthesis. nih.gov

Similarly, the synthesis of fragments of other aggregation-prone proteins, such as caveolin-1 (B1176169) and the influenza virus hemagglutinin, has been significantly improved by the strategic incorporation of pseudoproline dipeptides. nih.govnih.gov These successes underscore the critical role of building blocks like this compound in making these challenging peptides accessible for research.

Below is a table summarizing the impact of using pseudoproline dipeptides in the synthesis of aggregation-prone peptides.

| Peptide Sequence | Challenge | Outcome with Pseudoproline Dipeptides |

| Human IAPP (Amylin) | High propensity for amyloidogenic aggregation | Successful synthesis with high yield and purity |

| Caveolin-1 fragment | Aggregation of a 54-amino-acid intramembrane domain | Overcame aggregation issues, enabling successful synthesis |

| Influenza Hemagglutinin analog | Heterogeneous product due to aggregation | Excellent purity of the crude peptide |

The effectiveness of this compound in preventing aggregation stems from the unique structural features of the pseudoproline moiety. The thiazolidine (B150603) ring, formed from the cysteine residue, introduces a significant conformational change in the peptide backbone. nih.govchempep.com

The primary mechanism of action is the introduction of a "kink" in the growing peptide chain. chempep.comuq.edu.au This kink disrupts the formation of regular secondary structures, particularly β-sheets, which are the main culprits in intermolecular aggregation during SPPS. mdpi.com The thiazolidine ring favors a cis-amide bond conformation between the pseudoproline and the preceding amino acid (in this case, Gly), in contrast to the more common trans-amide bond found in linear peptides. bachem.com This enforced cis conformation effectively breaks the hydrogen bonding patterns that are necessary for the formation of stable β-sheet structures, thereby keeping the peptide chains solvated and accessible for subsequent coupling reactions. chempep.com

Upon completion of the synthesis, the pseudoproline ring is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native cysteine residue and leaving the final peptide with its desired primary sequence. nih.gov

Design of Conformationally Constrained Peptides and Peptidomimetics

The ability to control the three-dimensional structure of a peptide is crucial for understanding its biological function and for designing new molecules with specific activities. The conformational "kink" induced by this compound provides a powerful tool for creating peptides with well-defined structures.

Many bioactive peptides exert their function by adopting specific secondary structures, such as β-turns, which are essential for their interaction with biological targets like receptors and enzymes. The rigid bend introduced by the pseudoproline in this compound can be used to mimic these β-turn motifs. nih.gov By strategically placing this dipeptide within a sequence, researchers can stabilize a turn-like conformation that might otherwise be transient or one of many possible structures in a flexible linear peptide.

This approach is particularly valuable in the design of peptidomimetics, where the goal is to create smaller, more stable molecules that reproduce the bioactive conformation of a larger peptide. For example, in the study of conotoxins, a diverse family of cysteine-rich peptides with a wide range of biological activities, maintaining the correct disulfide bonding and the resulting three-dimensional structure is critical for their function. nih.govnih.govuq.edu.auresearchgate.net The use of cysteine-based pseudoprolines can aid in the synthesis and adoption of the correct fold by pre-organizing the peptide backbone into a conformation that facilitates proper disulfide bridge formation.

Structure-activity relationship (SAR) studies are fundamental to understanding how the conformation of a peptide relates to its biological activity. By systematically modifying the structure of a peptide and observing the effects on its function, researchers can identify the key structural features required for activity.

The incorporation of this compound provides a means to introduce a localized conformational constraint into a peptide sequence. This allows researchers to investigate the importance of a specific turn or bend at that position for biological activity. For example, by comparing the activity of a peptide synthesized with the pseudoproline dipeptide to its linear counterpart, one can deduce whether a constrained conformation in that region is beneficial or detrimental to its function.

The table below illustrates how this compound can be used in SAR studies.

| Research Question | Approach | Expected Outcome |

| Is a β-turn at a specific site required for receptor binding? | Synthesize two versions of the peptide: one with this compound to induce a turn, and one without. | Comparison of binding affinities will indicate the importance of the turn for receptor interaction. |

| How does conformational rigidity in a particular region affect enzyme inhibition? | Incorporate the pseudoproline dipeptide at various positions within an enzyme inhibitor peptide. | Changes in inhibitory activity will map the regions where conformational constraint is critical for function. |

Development of Biochemical Probes and Research Tools

Biochemical probes are essential tools for studying biological processes. These are often peptides or small molecules that have been modified to include a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. The cysteine residue that is unmasked after cleavage of the pseudoproline from this compound provides a unique and reactive handle for the site-specific attachment of such reporter groups.

The thiol group of the cysteine side chain is highly nucleophilic and can react selectively with a variety of labeling reagents, such as maleimides and iodoacetamides, under mild conditions. nih.gov This allows for the precise, site-specific labeling of a peptide without modifying other functional groups in the molecule.

For example, a peptide synthesized using this compound can be deprotected to yield a peptide with a single cysteine residue at a specific position. This peptide can then be conjugated to a fluorescent dye to create a probe for use in fluorescence microscopy or fluorescence polarization assays to study peptide-protein interactions. Alternatively, it can be attached to a solid support to create an affinity matrix for purifying interacting proteins. The ability to introduce a reactive cysteine at a defined position through the use of this pseudoproline dipeptide is a significant advantage in the development of sophisticated biochemical tools.

Probes for Enzyme Mechanism Studies (in vitro)

While direct, specific examples of this compound being used to synthesize probes for enzyme mechanism studies are not extensively detailed in currently available literature, the structural motifs it enables are highly relevant for such applications. The conformational rigidity imparted by the pseudoproline can be exploited to create peptide substrates or inhibitors with well-defined three-dimensional structures. This is crucial for accurately probing the active site of an enzyme and understanding its catalytic mechanism.

For instance, a peptide synthesized with this building block could be designed to mimic a specific turn or loop region of a natural substrate, allowing researchers to study enzyme-substrate interactions with greater precision. The presence of the cysteine residue, once deprotected, also offers a reactive handle for the introduction of reporter groups, such as fluorophores or spin labels, which are essential for many enzymatic assays.

Ligands for Receptor Binding Assays (in vitro)

The ability to create macrocyclic peptides, often facilitated by the turn-inducing nature of pseudoprolines, is particularly advantageous for receptor ligand design. Cyclization can lock a peptide into its bioactive conformation, leading to increased affinity and selectivity for its target receptor.

Tools for Investigating Protein-Protein and Protein-Ligand Interactions (in vitro)

Peptides that mimic the binding interface of a protein are invaluable tools for studying protein-protein and protein-ligand interactions. The incorporation of this compound can aid in the synthesis of such peptidomimetics. By enforcing a specific backbone geometry, the resulting peptide can more accurately replicate the binding epitope of a larger protein.

This allows for the in vitro investigation of binding kinetics and thermodynamics, often using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The improved synthetic accessibility of complex peptides afforded by this building block expands the range of protein interactions that can be probed using synthetic peptides.

Role in Facilitating Disulfide Bond Formation and Peptide Cyclization

The cysteine-derived nature of this compound makes it particularly well-suited for the synthesis of peptides containing disulfide bonds and for various cyclization strategies.

Strategies for Intramolecular and Intermolecular Disulfide Linkages

The thiazolidine ring serves as a temporary protecting group for the cysteine thiol. Following peptide synthesis, this protection can be removed under specific acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free thiol group. peptide.comwikipedia.org This allows for the controlled formation of disulfide bonds.

For intramolecular disulfide linkages , the pre-organized turn induced by the pseudoproline can bring two cysteine residues within the same peptide chain into close proximity, thereby favoring the formation of a cyclic monomer over intermolecular oligomerization.

For intermolecular disulfide linkages , the efficient synthesis of cysteine-containing peptides enabled by this building block provides the necessary components for subsequent dimerization or heterodimerization through disulfide bond formation. The high purity of the crude peptides synthesized using this method simplifies the subsequent oxidation and purification steps.

| Strategy | Application | Key Advantage of using this compound |

| Intramolecular Disulfide Bond | Synthesis of cyclic peptides, constrained protein domains | The induced 'kink' pre-organizes the peptide backbone for efficient cyclization. |

| Intermolecular Disulfide Bond | Creation of peptide dimers (homo- or heterodimers) | Improved synthesis of pure cysteine-containing peptide monomers. |

Contribution to Macrocyclization Techniques

Macrocyclization is a widely used strategy to enhance the stability, bioactivity, and cell permeability of peptides. The conformational 'kink' introduced by the Cys(Psi(Dmp,H)pro) moiety significantly facilitates macrocyclization. peptide.comwikipedia.org By pre-disposing the linear peptide to a turn conformation, the reactive ends of the peptide are brought closer together, which can dramatically increase the rate and yield of the cyclization reaction. peptide.com

Research has shown that the use of cysteine pseudoprolines can lead to a considerable reduction in the time required for peptide macrocyclization compared to peptides containing standard protected cysteine residues. peptide.comwikipedia.org This efficiency is a significant advantage in the synthesis of complex cyclic peptides, including those found in various natural products and therapeutic candidates.

| Cyclization Parameter | Standard Cysteine Protection | Cysteine Pseudoproline |

| Reaction Time | Longer | Significantly Reduced peptide.comwikipedia.org |

| Yield of Cyclic Product | Often lower due to competing oligomerization | Generally higher peptide.com |

| Peptide Conformation | Flexible, extended | Pre-organized for cyclization |

Future Research Directions and Emerging Applications

Exploration of Novel Protecting Groups and Cleavage Conditions for the ΨPro Moiety

The 2,4-dimethoxyphenyl (Dmp) group in Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH is specifically chosen for its compatibility with standard Fmoc/tBu protocols, allowing the thiazolidine (B150603) ring to be cleaved with trifluoroacetic acid (TFA), typically in cocktails containing scavengers like water and triisopropylsilane (B1312306) (TIS). iris-biotech.denih.govsigmaaldrich.com Studies have shown that Cys(Ψ(Dmp,H)pro) moieties are efficiently removed, often within 1-3 hours, which is comparable to other standard protecting groups used in SPPS. nih.govnih.gov This contrasts with earlier thiazolidine derivatives that required harsher cleavage conditions, limiting their widespread use. nih.gov

Future research is anticipated to focus on fine-tuning the acid lability of the pseudoproline unit. The goal is to develop a new generation of protecting groups for the thiazolidine ring that offer an even wider range of orthogonal cleavage strategies. This would be particularly valuable in the synthesis of highly complex, multi-cyclic peptides where multiple, distinct disulfide bridges must be formed regioselectively. iris-biotech.de For instance, the development of protecting groups removable under very specific, mild conditions (e.g., photolysis, specific enzymatic cleavage, or fluoride (B91410) ion treatment) would expand the molecular architect's toolkit, allowing for more intricate peptide designs.

Additionally, research into "safety-catch" protecting groups for the ΨPro moiety could be explored. These groups would remain stable throughout the synthesis and initial cleavage from the resin but could be activated post-synthesis for removal under a unique set of conditions. This would enable the isolation of fully protected pseudoproline-containing peptide fragments with enhanced solubility, ideal for subsequent fragment condensation (ligation) strategies. peptide.compeptide.com

Table 1: Comparison of Cysteine Protection Strategies

| Protecting Group Strategy | Cleavage Condition | Key Advantages | Orthogonality Notes |

| Cys(Ψ(Dmp,H)pro) | Standard TFA cocktails | Disrupts aggregation; enhances solubility; regenerates native Cys | Cleaved simultaneously with tBu-based side-chain protecting groups |

| Cys(Trt) | TFA (scavengers required) | Standard, cost-effective | Similar lability to Ψ(Dmp,H)pro; prone to reattachment without proper scavengers |

| Cys(Acm) | Mercury(II) or Silver(I) salts, Iodine | Stable to TFA; allows for post-synthesis disulfide formation | Orthogonal to TFA-labile groups; requires toxic heavy metals for removal |

| Cys(StBu) | Reducing agents (e.g., thiols, phosphines) | Stable to TFA | Orthogonal to TFA-labile groups; removal can be sluggish |

| Cys(Mmt) | Dilute (1-3%) TFA in DCM | Highly acid-labile | Can be removed on-resin while other acid-labile groups (tBu, Trt) remain intact |

Integration into Automated and High-Throughput Peptide Synthesis Platforms

Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH and similar pseudoproline dipeptides are exceptionally well-suited for automated peptide synthesis. nih.gov They are utilized as preformed dipeptides, which circumvents the difficult and often low-yield coupling reaction to the sterically hindered nitrogen of the pseudoproline ring itself. peptide.commerckmillipore.com These building blocks can be seamlessly integrated into the protocols of modern automated peptide synthesizers using standard coupling reagents like HBTU, DIC/HOBt, or PyBOP. chempep.com

The future in this area lies in the development of optimized, high-throughput synthesis platforms specifically designed to leverage the benefits of pseudoproline dipeptides. This includes creating intelligent software algorithms that can predict aggregation-prone sequences within a target peptide and automatically suggest the optimal placement of pseudoproline units to maximize synthetic success. merckmillipore.com Guidelines for their use, such as spacing them 5-6 residues apart and placing them before hydrophobic regions, are already established and could be codified into such software. peptide.comchempep.com

As the demand for peptide libraries in drug discovery and proteomics grows, high-throughput platforms capable of parallel synthesis of hundreds of peptides will become increasingly crucial. pubcompare.ai The routine incorporation of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH into these platforms will enable the reliable production of "difficult" peptide libraries that were previously inaccessible, expanding the scope of screenable chemical space.

Design of Multi-Constrained Peptide Systems Utilizing Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH

The ability of the pseudoproline moiety to induce a conformational "kink" is highly beneficial for the synthesis of cyclic and multi-constrained peptides. peptide.compeptide.com This pre-organization of the linear peptide backbone into a turn-like structure can significantly accelerate and improve the efficiency of macrocyclization reactions. peptide.comnih.gov Research has demonstrated that using cysteine pseudoprolines for on-resin macrocyclization can dramatically reduce the required reaction time compared to using standard protected cysteine residues. nih.govacs.org

Future work will focus on exploiting this property to design and synthesize increasingly complex peptide architectures. This includes peptides with multiple, overlapping cyclic constraints, such as those found in toxins (e.g., conotoxins) or designed bicyclic peptide drugs. nih.gov The use of Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH in combination with other orthogonally protected cysteine residues (e.g., Cys(Acm), Cys(StBu)) provides a strategic pathway for the regioselective formation of multiple disulfide bridges. iris-biotech.de For example, one disulfide bridge could be formed on-resin utilizing the pseudoproline's cyclization-enhancing properties, followed by subsequent solution-phase oxidation to form a second bridge after cleavage and deprotection of another cysteine pair.

This strategy is critical for developing peptide therapeutics with enhanced stability, target affinity, and specificity, as conformational constraint is a key principle in modern drug design.

Advanced Applications in Chemical Biology Tool Development

Beyond its role as a synthesis aid, Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH is a valuable building block for the creation of sophisticated chemical biology tools. Its primary contribution is enabling the synthesis of peptides that are themselves tools for studying biological processes. chemimpex.comchemimpex.com

Emerging applications are focused on leveraging the unique properties of the cysteine residue that is revealed after deprotection. Cysteine's thiol group is highly nucleophilic and can be selectively modified, making it a chemical handle for bioconjugation. nih.gov Future research will see the use of this building block to strategically place a uniquely reactive cysteine within a complex peptide sequence for applications such as:

Peptide-Drug Conjugates (PDCs): The synthesized peptide can serve as a targeting vector, and a small molecule drug can be attached to the cysteine thiol. The improved synthesis afforded by the pseudoproline enables the creation of more complex and potent targeting peptides. chemimpex.comnih.gov

Fluorescent Probes: A fluorophore can be conjugated to the cysteine residue to create probes for imaging protein-protein interactions or tracking the peptide's localization within cells.

Surface Immobilization: Peptides synthesized using this building block can be immobilized on biosensor surfaces via the cysteine thiol to study binding kinetics or for diagnostic applications. chemimpex.com

In essence, by facilitating the synthesis of otherwise intractable peptides, Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH provides access to a wider range of tailored molecular tools for probing and manipulating biological systems.

Exploiting Conformational Properties for Rational Design of Peptido-Mimetics for Mechanistic Studies

The fundamental principle behind the utility of pseudoprolines is their profound impact on peptide conformation. The thiazolidine ring forces the preceding amide bond (in this case, the Gly-Cys bond) to favor a cis conformation, a feature typically associated with proline. peptide.comthieme-connect.de This cis preference introduces a distinct kink or β-turn-like structure into the peptide backbone, disrupting the formation of regular secondary structures like β-sheets that lead to aggregation. nih.govthieme-connect.de

This predictable conformational control is a powerful tool for the rational design of peptidomimetics. Future research will increasingly use Fmoc-Gly-Cys(Ψ(Dmp,H)pro)-OH and related compounds as tools for mechanistic studies in molecular recognition. By strategically inserting a pseudoproline, researchers can force a specific turn at a defined position in a peptide sequence and study how this localized conformational change affects binding to a biological target (e.g., a receptor or enzyme).

This approach is central to peptidomimetic design, where the goal is to create smaller, more stable molecules that mimic the bioactive conformation of a larger peptide. nih.govrsc.orgchemrxiv.org Computational modeling combined with structural analysis techniques like NMR spectroscopy can be used to understand the precise conformational effects of the Cys(Ψ(Dmp,H)pro) moiety. nih.govnih.govnih.gov This knowledge can then be used to design non-peptide scaffolds that lock in the desired bioactive turn structure, leading to the development of novel therapeutics with improved pharmacokinetic properties.

Q & A

Q. What are the recommended storage conditions and handling procedures for Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH to maintain stability?

Answer:

- Storage: Store lyophilized powder at -20°C in a dry environment. For dissolved solutions, use DMSO as the primary solvent and aliquot to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C are stable for 6 months, while -20°C storage limits use to 1 month .

- Handling: Protect from moisture and light. Use anhydrous DMSO for reconstitution, and pre-warm solutions to 37°C with brief sonication (5–10 minutes) to enhance solubility .

Q. What solvent systems and methods improve the solubility of this compound?

Answer:

- Primary Solvent: DMSO is optimal, with solubility exceeding 100 mg/mL. For in vivo applications, dilute DMSO stock solutions with co-solvents like PEG300 (30%), Tween 80 (5%), and ddH2O (60%) to reduce toxicity .

- Enhancement Methods: Heating to 37°C followed by vortexing or sonication ensures homogeneity. Avoid aqueous buffers unless diluted from DMSO stocks .

Q. How should researchers prepare in vivo formulations for animal studies?

Answer:

Q. What quality control measures are critical for this compound?

Answer:

- Purity: Verify via HPLC (>98% purity) and reference Certificate of Analysis (COA) for batch-specific data .

- Documentation: Review Safety Data Sheets (SDS) for hazard protocols and analytical methods (e.g., LC-MS for structural confirmation) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize side reactions during Fmoc deprotection?

Answer:

- Deprotection Conditions: Use 20% piperidine in DMF for ≤20 minutes at room temperature. Prolonged exposure increases side products (e.g., thiol adducts or oxidation) .

- Purification: Employ RP-HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) to isolate the target compound from byproducts .

Q. What analytical techniques best characterize purity and structural integrity?

Answer:

Q. How does the pseudoproline moiety influence peptide chain elongation in SPPS?

Answer:

- Mechanism: The Dmp (2,4-dimethoxyphenyl)-modified thiazolidine ring prevents β-sheet formation, reducing aggregation during synthesis. This improves coupling efficiency in challenging sequences .

- Cleavage: Use TFA/water (95:5) with scavengers (e.g., triisopropylsilane) to cleave the pseudoproline without damaging the peptide backbone .

Q. What stability challenges arise in long-term storage of formulated solutions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.